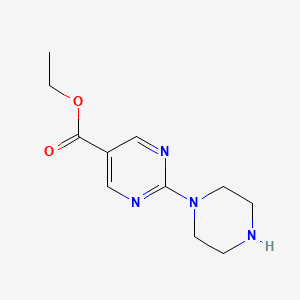

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Description

Structural Characterization of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Molecular Architecture and Crystallographic Analysis

The crystallographic analysis of this compound reveals a complex three-dimensional molecular architecture characterized by the presence of both heterocyclic ring systems. Related crystallographic studies of piperazine-pyrimidine derivatives have provided valuable insights into the structural characteristics of this compound class. The molecular structure features a pyrimidine ring system substituted at the 2-position with a piperazine moiety and at the 5-position with an ethyl carboxylate group.

Crystallographic data from related compounds indicates that the piperazine ring typically adopts a chair conformation, as observed in similar structures where piperazine rings exhibit slightly distorted chair conformations with puckering parameters. The pyrimidine ring maintains planarity, which is characteristic of aromatic heterocyclic systems. The ethyl carboxylate substituent extends from the pyrimidine core, providing additional conformational flexibility to the molecule.

The crystal packing arrangements in related piperazine-pyrimidine compounds demonstrate the presence of intermolecular hydrogen bonding networks. Specifically, N—H⋯O hydrogen bonds have been observed in similar structures, forming one-dimensional chains and contributing to crystal stability. These hydrogen bonding interactions are consolidated by weaker C—H⋯O interactions that generate three-dimensional networks in the solid state.

The molecular dimensions and bond lengths are consistent with typical heterocyclic compounds. The spatial arrangement of the functional groups allows for potential intramolecular and intermolecular interactions that influence both the crystal packing and solution-phase behavior of the compound.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow for complete structural assignment.

The pyrimidine ring protons appear in the aromatic region, typically around 8.3-8.4 parts per million as singlets, reflecting the electron-deficient nature of the pyrimidine system. The piperazine ring protons manifest as two distinct sets of multiplets in the aliphatic region, with protons adjacent to the pyrimidine nitrogen appearing at approximately 3.5 parts per million as triplets, while the remaining piperazine protons resonate around 2.9 parts per million.

The ethyl carboxylate group displays characteristic patterns with the ethyl ester methylene protons appearing as a quartet around 4.3 parts per million due to coupling with the methyl group, while the methyl protons manifest as a triplet at approximately 1.3 parts per million. The N-H proton of the piperazine ring typically appears around 2.4 parts per million and is exchangeable with deuterium oxide.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The carbonyl carbon of the ester group appears around 166-167 parts per million, while the pyrimidine carbons exhibit chemical shifts consistent with electron-deficient aromatic systems. The piperazine carbons appear in the aliphatic region with chemical shifts reflecting their proximity to nitrogen atoms.

Infrared Vibrational Signature Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural fingerprints for this compound. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of key functional groups.

The N-H stretching vibration of the piperazine ring appears around 3419 wavenumbers, providing direct evidence for the secondary amine functionality. The carbonyl stretching frequency of the ethyl ester group manifests as a strong absorption band around 1719 wavenumbers, characteristic of aliphatic ester carbonyls.

Aromatic C-H stretching vibrations appear in the region around 2921 wavenumbers, while aliphatic C-H stretching frequencies are observed around 2956 wavenumbers. The C=C stretching vibrations of the aromatic pyrimidine ring system exhibit absorption around 1589 wavenumbers, confirming the presence of the conjugated aromatic system.

Additional vibrational modes include C-N stretching frequencies and ring breathing modes that contribute to the overall spectroscopic fingerprint. The combination of these vibrational signatures provides unambiguous identification of the compound and confirmation of its structural integrity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the molecular weight of this compound.

Fragmentation analysis reveals characteristic loss patterns that provide structural insights. Common fragmentation pathways include loss of ethyl groups (M-29) and methyl groups (M-15), which are typical for ethyl ester-containing compounds. The base peak and major fragment ions provide information about the stability of different molecular regions and preferred fragmentation sites.

The fragmentation pattern is influenced by the electronic properties of both the pyrimidine and piperazine rings, with charge stabilization effects determining the relative abundances of different fragment ions. The presence of nitrogen-containing heterocycles often leads to characteristic fragmentation involving ring opening and rearrangement processes.

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and distinguish the compound from potential isomers or closely related structures. The accurate mass measurement supports the assigned molecular formula of C₁₁H₁₆N₄O₂ with high confidence.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory computational studies provide detailed insights into the electronic structure and molecular properties of this compound. These calculations reveal the optimized molecular geometry, electronic distribution, and energetic properties that complement experimental characterization.

The optimized molecular geometry from Density Functional Theory calculations shows excellent agreement with experimental crystallographic data from related compounds. The calculations confirm the preferred conformations of both the piperazine ring system and the ethyl carboxylate substituent. Bond lengths and angles calculated through Density Functional Theory methods are consistent with typical values for heterocyclic compounds containing nitrogen atoms.

Electronic properties derived from Density Functional Theory calculations include electrostatic potential surfaces that reveal the charge distribution across the molecule. These calculations identify regions of electron density and electrostatic potential that influence molecular interactions and chemical reactivity. The presence of electronegative nitrogen atoms creates regions of negative electrostatic potential that can participate in hydrogen bonding interactions.

Vibrational frequency calculations provide theoretical predictions of infrared absorption frequencies that can be compared with experimental infrared spectra. The calculated frequencies show good correlation with observed vibrational modes, supporting the structural assignments and providing additional confidence in the computational model.

Molecular Orbital Configuration Analysis

Molecular orbital analysis reveals the electronic structure and bonding characteristics of this compound through examination of frontier orbitals and electron distribution patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electronic properties and potential reactivity.

The molecular orbital configurations show significant contributions from both the pyrimidine and piperazine nitrogen atoms, reflecting the electron-rich nature of these heterocyclic systems. The π-orbital system of the pyrimidine ring exhibits delocalization that influences the overall electronic properties of the molecule.

Electron density distributions calculated from molecular orbital theory reveal the regions of highest electron density and their relationship to observed chemical behavior. The nitrogen lone pairs contribute significantly to the molecular orbital structure and influence both inter- and intramolecular interactions.

The energy gap between frontier orbitals provides information about electronic excitation properties and potential photochemical behavior. These electronic parameters are relevant for understanding the compound's spectroscopic properties and potential applications in materials science or pharmaceutical development.

Properties

IUPAC Name |

ethyl 2-piperazin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-2-17-10(16)9-7-13-11(14-8-9)15-5-3-12-4-6-15/h7-8,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCSHLUYKRADNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460202 | |

| Record name | ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603965-77-1 | |

| Record name | ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Halopyrimidines

The most common and reliable method involves the displacement of a halogen (usually chlorine or bromine) at the 2-position of ethyl 2-chloropyrimidine-5-carboxylate by piperazine.

$$

\text{Ethyl 2-chloropyrimidine-5-carboxylate} + \text{Piperazine} \rightarrow \text{this compound}

$$

- Conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Often a mild base like triethylamine or potassium carbonate to neutralize the released acid.

- Temperature: Elevated temperatures (80–120°C) to facilitate substitution.

- Yield: Generally moderate to high (60–85%), depending on reaction time and purity of reagents.

This method is favored due to the electron-deficient nature of the pyrimidine ring, which activates the halogen for nucleophilic displacement by the secondary amine of piperazine.

Buchwald–Hartwig Amination

An alternative method involves palladium-catalyzed amination of aryl or heteroaryl halides with piperazine.

- Catalyst: Pd(0) complexes such as Pd2(dba)3 with phosphine ligands.

- Base: Strong bases like sodium tert-butoxide or potassium phosphate.

- Solvent: Toluene, dioxane, or DMF.

- Temperature: 80–110°C.

- Advantages: High selectivity and tolerance to functional groups.

- Limitations: Requires expensive catalysts and careful removal of palladium residues.

While this method is widely used for aryl amination, it is less common for simple pyrimidine derivatives unless the substrate is less reactive for SNAr.

Stepwise Synthesis via Protected Piperazine Derivatives

In some synthetic routes, piperazine is first protected (e.g., with Boc or other protecting groups) to control regioselectivity and prevent over-alkylation.

- Step 1: Protection of piperazine nitrogen(s).

- Step 2: Nucleophilic substitution on halopyrimidine.

- Step 3: Deprotection under acidic or basic conditions.

- Benefit: Improved control over mono-substitution and purity.

This method is often used in medicinal chemistry to prepare derivatives and analogues with precise substitution patterns.

Representative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Ethyl 2-chloropyrimidine-5-carboxylate, Piperazine | DMF, K2CO3, 80–120°C, 6–12 h | 60–85 | Simple, cost-effective, scalable | Requires elevated temperature |

| Buchwald–Hartwig Amination | Halopyrimidine derivative, Pd catalyst, Piperazine | Pd2(dba)3, phosphine ligand, base, 80–110°C | 70–90 | High selectivity, mild conditions | Expensive catalyst, metal removal |

| Protected Piperazine Route | Boc-piperazine, Halopyrimidine derivative | Protection, substitution, deprotection steps | 50–75 | Improved selectivity, purity | Multi-step, longer synthesis time |

Research Findings and Optimization Notes

- Base Selection: The use of potassium carbonate or triethylamine facilitates the deprotonation of piperazine and neutralizes byproducts, improving yield.

- Solvent Effects: Polar aprotic solvents enhance nucleophilicity and solubility of reactants, increasing reaction rates.

- Temperature Optimization: Elevated temperatures accelerate substitution but may lead to side reactions; thus, optimization is necessary.

- Catalyst-Free vs. Catalyzed Routes: While SNAr is catalyst-free and simpler, Buchwald–Hartwig amination offers better control for complex substrates but at higher cost and complexity.

- Protecting Groups: The use of protecting groups on piperazine nitrogens prevents over-substitution and allows selective mono-substitution, important for derivative synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at activated positions, particularly when electron-withdrawing groups enhance electrophilicity. Key examples include:

Aromatic C-H Functionalization

-

Reaction with Thiophenols : In PEG-400 solvent, the pyrimidine’s C2 position reacts with thiophenols to form C2-arylthio derivatives (yields: 72-89%) .

-

Amination : Primary and secondary amines substitute at the C2 position under metal-free conditions, yielding C2-aminated pyrimidines (yields: 65-92%) .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methoxythiophenol | PEG-400, 80°C, 12 h | C2-(4-methoxyphenylthio) derivative | 89 | |

| Piperidine | PEG-400, 100°C, 24 h | C2-piperidinyl derivative | 85 |

Piperazine Functionalization

The piperazine moiety participates in alkylation and acylation reactions due to its secondary amine groups:

Alkylation

-

Propargylation : Treatment with propargyl bromide in chloroform under reflux introduces a propargyl group at the piperazine nitrogen, forming N-propargyl derivatives (yields: 55-60%) .

Acylation

-

Acetyl Chloride Reaction : Acetylation of the piperazine nitrogen produces N-acetylated analogs, though yields depend on steric hindrance.

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Alkylation | Propargyl bromide | CHCl₃, K₂CO₃, reflux | N-Propargyl derivative | 55–60 | |

| Acylation | Acetyl chloride | DCM, RT, 6 h | N-Acetyl derivative | 45–50 |

Ester Group Transformations

The ethyl ester undergoes hydrolysis and reduction:

Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl hydrolyzes the ester to the carboxylic acid (yields: >90%).

-

Basic Hydrolysis : NaOH in ethanol/water converts the ester to the sodium carboxylate.

Reduction

-

LiAlH₄ Reduction : The ester is reduced to the primary alcohol, though competing pyrimidine ring reduction may occur.

| Reaction | Reagent | Conditions

Scientific Research Applications

Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate has been studied for various scientific research applications, including:

Neuroprotection: It has shown potential in protecting neuronal cells from damage and reducing neuroinflammation.

Anti-inflammatory: The compound has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells.

Acetylcholinesterase Inhibition: Derivatives of this compound have been evaluated as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate involves several molecular targets and pathways:

Inhibition of ER Stress and Apoptosis: The compound inhibits endoplasmic reticulum stress and apoptosis markers, such as cleaved caspase-3, in neuronal cells.

NF-kB Pathway: It also inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to analogs with modifications at the 2-position of the pyrimidine ring. Key differences include:

Physicochemical Properties

- Solubility : The piperazine derivative exhibits higher aqueous solubility than piperidine analogs (e.g., ) due to its dual nitrogen atoms, which enhance hydrogen bonding. Conversely, the ethoxycarbonyl-piperidine analog () is more lipophilic, favoring membrane permeability .

Biological Activity

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound features both piperazine and pyrimidine moieties, which contribute to its biological activity. The synthesis typically involves the reaction of piperazine with a pyrimidine derivative, often under conditions that optimize yield and purity. For instance, one method employs potassium carbonate in chloroform at room temperature to facilitate the reaction.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis markers, such as cleaved caspase-3, in neuronal cells. This suggests a potential role in protecting against neurodegenerative diseases.

Anti-inflammatory Properties

The compound demonstrates significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Specifically, it reduces the production of nitric oxide and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells. This action highlights its potential for treating inflammatory conditions .

Acetylcholinesterase Inhibition

Derivatives of this compound have been evaluated as acetylcholinesterase inhibitors , which are crucial for the treatment of Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic signaling, thus improving cognitive function in affected individuals.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of ER Stress : The compound's ability to inhibit ER stress pathways is significant for neuroprotection.

- NF-kB Pathway Modulation : By inhibiting the NF-kB inflammatory pathway, it reduces the expression of various pro-inflammatory cytokines, thereby mitigating inflammation.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Inhibits ER stress and apoptosis markers | |

| Anti-inflammatory | Reduces nitric oxide and TNF-α production | |

| Acetylcholinesterase Inhibition | Enhances cognitive function |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental models:

- Neuroprotection in Animal Models : In vivo studies demonstrated that treatment with this compound significantly reduced neuronal damage in models of ischemic stroke.

- In vitro Anti-inflammatory Studies : Experiments using human microglia showed a marked decrease in inflammatory markers when treated with this compound compared to control groups .

- Cognitive Enhancement : In rodent models of Alzheimer's disease, administration of derivatives led to improved memory retention and cognitive performance, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling piperazine with a pyrimidine carboxylate precursor under nucleophilic substitution conditions. For example, analogous compounds (e.g., mthis compound) are synthesized via refluxing intermediates in polar aprotic solvents like DMF or THF, with triethylamine as a base . Post-synthesis, purity validation should combine HPLC (using C18 columns with acetonitrile/water gradients) and LC-MS to confirm molecular weight. Residual solvents can be quantified via GC-MS, while elemental analysis ensures stoichiometric consistency .

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2O) and pyrimidine protons (δ ~8.5–9.0 ppm for aromatic protons). Piperazine protons appear as broad singlets due to rapid chair flipping, but deuteration or low-temperature NMR can resolve splitting .

- IR : Confirm ester C=O stretching (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).

- MS : ESI-MS in positive mode typically shows [M+H]+ peaks, with fragmentation patterns indicating loss of the ethyl ester group (-46 Da) .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance acetylcholinesterase (AChE) inhibitory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest substituting the piperazine N-atom with aryl groups (e.g., phenyl) improves AChE binding. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives showed enhanced inhibition (IC50 < 1 µM) due to π-π stacking with Trp86 in the catalytic site. Molecular docking (using AutoDock Vina) and kinetic assays (Lineweaver-Burk plots) are critical to validate competitive vs. non-competitive inhibition .

Q. How to resolve contradictions between computational docking results and experimental bioassay data?

- Methodological Answer : Discrepancies may arise from flexible binding pockets or solvation effects. Refine docking parameters by:

- Including explicit water molecules in molecular dynamics (MD) simulations (e.g., GROMACS).

- Validating binding poses via mutagenesis studies (e.g., Ala-scanning of key residues).

- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics, which can reconcile differences between predicted and observed IC50 values .

Q. What are best practices for X-ray crystallographic analysis of this compound and its metal complexes?

- Methodological Answer : Single crystals can be grown via slow evaporation in ethanol/water mixtures. For metal complexes (e.g., nickel(II) coordination polymers), use SHELX-TL for structure solution and refinement. Key steps include:

- Data collection at 100 K to minimize thermal motion.

- Twin refinement (via HKLF5) if twinning is detected.

- Validation with PLATON to check for voids and hydrogen-bonding networks. Metal-ligand bond lengths should align with Shannon-Prewitt ionic radii .

Q. How to assess the impact of structural impurities on biological activity?

- Methodological Answer : Synthesize and isolate impurities (e.g., via preparative HPLC) identified in related compounds (e.g., pyrimidin-2-ylpiperazine derivatives). Compare their bioactivity profiles using dose-response assays. For example, impurities with truncated piperazine chains may act as partial agonists, requiring orthogonal assays (e.g., SPR for binding kinetics) to differentiate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.